molecular formula C16H16N4O3S B296230 N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No. B296230
M. Wt: 344.4 g/mol
InChI Key: OBTIKOJYPPLVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as PBOX-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high purity level and low toxicity. N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, one of the limitations of using N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One potential direction is the development of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the potential applications of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in combination with other drugs or therapies. Finally, further studies are needed to fully understand the mechanisms of action of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of dimethylamine. The resulting product is a white solid with a high purity level.

Scientific Research Applications

N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins. In infectious diseases, N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to inhibit the replication of viruses and bacteria.

properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N,4-dimethyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H16N4O3S/c1-12-3-5-14(6-4-12)24(21,22)20(2)11-15-18-16(19-23-15)13-7-9-17-10-8-13/h3-10H,11H2,1-2H3

InChI Key

OBTIKOJYPPLVEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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